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Compound of Interest

Compound Name: Phoslactomycin B

Cat. No.: B1246829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric

total synthesis of (+)-Phoslactomycin B, a potent inhibitor of serine/threonine protein

phosphatases. The synthesis, developed by Shibahara et al., employs a highly convergent and

stereoselective strategy, making it a significant achievement in natural product synthesis. This

application note is intended to serve as a comprehensive resource for researchers in organic

synthesis and drug development.

Overview of the Synthetic Strategy
The total synthesis of (+)-Phoslactomycin B was accomplished in 26 steps with an overall

yield of 1.3%.[1] The strategy is characterized by the sequential construction of key fragments

followed by their strategic coupling. The key transformations include an asymmetric

pentenylation to establish initial stereocenters, a Suzuki-Miyaura coupling to connect key

fragments, a ring-closing metathesis to form the macrocyclic core, an asymmetric

dihydroxylation to install a crucial diol, and a final Stille coupling to complete the side chain.[1]

[2]

The synthetic plan allows for flexibility, enabling the potential synthesis of other stereoisomers

for further biological evaluation.[1][2]
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The overall synthetic strategy is depicted in the following workflow diagram.
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Caption: High-level workflow for the asymmetric total synthesis of (+)-Phoslactomycin B.

Quantitative Data Summary
The following tables summarize the yields for the key transformations in the synthesis of (+)-

Phoslactomycin B.

Table 1: Synthesis of Key Fragments

Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

Asymmetric

Pentenylation

Aldehyde

Precursor

Homoallylic

Alcohol

(R,R)-DIOP,

In(OTf)3,

Pentenyltributylst

annane

82

Suzuki-Miyaura

Coupling

Vinyl Iodide

Fragment
Coupled Diene

Pd(PPh3)4,

K2CO3,

THF/H2O

88
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Table 2: Macrocyclization and Functionalization

Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

Ring-Closing

Metathesis
Diene

Macrocyclic

Lactone

Grubbs' 2nd

Generation

Catalyst,

CH2Cl2, reflux

85

Asymmetric

Dihydroxylation

Macrocyclic

Lactone
Diol

AD-mix-β,

MeSO2NH2, t-

BuOH/H2O

95

Table 3: Completion of the Synthesis

Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

Stille Coupling Iodoenone Coupled Triene

Pd2(dba)3,

P(fur)3, CuI,

NMP

81

Deprotection Protected PLM B

(+)-

Phoslactomycin

B

HF·Py, pyridine 79

Detailed Experimental Protocols
The following are detailed protocols for the key transformations in the asymmetric total

synthesis of (+)-Phoslactomycin B, based on the work of Shibahara et al.

Protocol 1: Asymmetric Pentenylation
This protocol describes the enantioselective addition of a pentenyl group to an aldehyde,

establishing a key stereocenter.

Logical Diagram of Asymmetric Pentenylation
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Caption: Experimental workflow for the asymmetric pentenylation step.

Procedure:

To a solution of the aldehyde (1.0 equiv) in dichloromethane (CH2Cl2) at -78 °C are added

(R,R)-DIOP (0.1 equiv) and indium triflate (In(OTf)3) (0.1 equiv).

Pentenyltributylstannane (1.2 equiv) is added dropwise to the mixture.

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature

and stirred for an additional 12 hours.

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.

The aqueous layer is extracted with CH2Cl2 (3x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na2SO4), filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford the desired

homoallylic alcohol.

Protocol 2: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of a vinyl iodide with a boronic acid

derivative.
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Procedure:

A mixture of the vinyl iodide (1.0 equiv), the boronic acid derivative (1.5 equiv), and

potassium carbonate (K2CO3) (3.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and

water is degassed with argon for 15 minutes.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv) is added, and the mixture

is heated to 70 °C for 12 hours.

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with

water and brine.

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

Purification by flash column chromatography on silica gel provides the coupled product.

Protocol 3: Ring-Closing Metathesis (RCM)
This protocol describes the formation of the macrocyclic lactone using a ruthenium-based

catalyst.

Procedure:

To a solution of the diene substrate (1.0 equiv) in degassed CH2Cl2 (0.002 M) is added

Grubbs' 2nd generation catalyst (0.1 equiv).

The mixture is heated at reflux for 4 hours under an argon atmosphere.

The solvent is removed under reduced pressure.

The residue is purified by silica gel chromatography to yield the macrocyclic lactone.

Protocol 4: Sharpless Asymmetric Dihydroxylation
This protocol outlines the stereoselective formation of a diol from the macrocyclic alkene.

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A mixture of AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (MeSO2NH2)

(1.0 equiv) in a 1:1 mixture of tert-butanol and water is stirred at room temperature until the

phases are clear.

The mixture is cooled to 0 °C, and the macrocyclic lactone (1.0 equiv) is added.

The reaction is stirred vigorously at 0 °C for 24 hours.

Sodium sulfite (Na2SO3) (1.5 g per mmol of alkene) is added, and the mixture is stirred for

an additional hour at room temperature.

The mixture is extracted with ethyl acetate (3x).

The combined organic layers are washed with 2 N potassium hydroxide (KOH), water, and

brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

The crude product is purified by flash chromatography to give the diol.

Protocol 5: Stille Coupling
This protocol describes the final carbon-carbon bond formation to complete the backbone of

(+)-Phoslactomycin B.

Procedure:

To a solution of the iodoenone (1.0 equiv) and the cyclohexyl stannane fragment (1.2 equiv)

in N-methyl-2-pyrrolidone (NMP) is added tris(dibenzylideneacetone)dipalladium(0)

(Pd2(dba)3) (0.1 equiv), tri(2-furyl)phosphine (P(fur)3) (0.4 equiv), and copper(I) iodide (CuI)

(1.0 equiv).

The mixture is stirred at room temperature for 12 hours.

The reaction is diluted with diethyl ether and filtered through a pad of Celite.

The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and

concentrated.

Purification of the residue by column chromatography furnishes the coupled product.
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Conclusion
The asymmetric total synthesis of (+)-Phoslactomycin B by Shibahara and coworkers

represents a landmark achievement in the field of natural product synthesis. The strategic use

of modern synthetic methodologies allows for the efficient and highly stereocontrolled

construction of this complex and biologically significant molecule. The detailed protocols and

quantitative data presented herein provide a valuable resource for researchers aiming to

synthesize (+)-Phoslactomycin B and its analogues for further investigation into their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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